molecular formula C15H23N5O8 B14007817 N-(3-diethylaminopropyl)acetamide CAS No. 7253-72-7

N-(3-diethylaminopropyl)acetamide

Cat. No.: B14007817
CAS No.: 7253-72-7
M. Wt: 401.37 g/mol
InChI Key: DHBVNYDWQQVUDH-UHFFFAOYSA-N
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Description

N-(3-diethylaminopropyl)acetamide is a chemical compound of interest in scientific research and development. As an acetamide derivative, it shares a core structural motif with various biologically active molecules and is utilized primarily in medicinal chemistry and drug discovery efforts . The compound features a polar amide group and a tertiary amine group, separated by a propyl chain, which may contribute to its physicochemical properties and potential interactions with biological systems. Researchers employ this compound as a building block or intermediate in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents . Its application is strictly confined to laboratory research settings. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

7253-72-7

Molecular Formula

C15H23N5O8

Molecular Weight

401.37 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]acetamide;2,4,6-trinitrophenol

InChI

InChI=1S/C9H20N2O.C6H3N3O7/c1-4-11(5-2)8-6-7-10-9(3)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H2,1-3H3,(H,10,12);1-2,10H

InChI Key

DHBVNYDWQQVUDH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Diethylaminopropyl Acetamide

Novel and Optimized Synthetic Routes for N-(3-diethylaminopropyl)acetamide

The traditional synthesis of amides often involves the coupling of a carboxylic acid and an amine. semanticscholar.org While effective, this method can suffer from drawbacks such as harsh reaction conditions and the generation of significant waste. ucl.ac.uk Consequently, research has focused on developing more efficient and sustainable synthetic strategies.

Exploration of Diverse Precursors and Reaction Pathways for Amide Formation

The synthesis of this compound fundamentally involves the formation of an amide bond between an acetic acid derivative and N,N-diethyl-1,3-propanediamine. A common laboratory-scale approach involves the use of coupling reagents to facilitate this reaction.

One well-established method for forming amides is the reaction between an amine and a carboxylic acid, often activated by a coupling agent. For the synthesis of this compound, this would involve reacting N,N-diethyl-1,3-propanediamine with acetic acid in the presence of a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov EDC is a water-soluble carbodiimide (B86325) that facilitates the formation of an active ester intermediate from the carboxylic acid, which is then readily attacked by the amine to form the amide bond. rsc.org The primary byproduct of this reaction, a urea (B33335) derivative, is also water-soluble, simplifying purification. rsc.org

Alternative precursors to acetic acid can also be employed. Acetic anhydride (B1165640), for example, can react directly with N,N-diethyl-1,3-propanediamine. This reaction is typically faster than using the free carboxylic acid but may require careful control of reaction conditions to avoid side reactions. Another classic approach is the use of acetyl chloride, which is highly reactive towards amines, leading to rapid amide formation. However, this method generates hydrochloric acid as a byproduct, which must be neutralized, often with a tertiary amine base like triethylamine. orgsyn.org

Beyond these traditional methods, more advanced pathways are being explored. For instance, the direct amidation of esters with amines offers a more atom-economical route. bohrium.com In the context of this compound synthesis, this would involve reacting an alkyl acetate (B1210297) (such as ethyl acetate) with N,N-diethyl-1,3-propanediamine, often in the presence of a catalyst. rsc.org Additionally, oxidative amidation of alcohols or aldehydes presents another innovative approach, though this is less common for the synthesis of simple acetamides. bohrium.com

The choice of precursors and reaction pathway is often dictated by factors such as cost, availability of starting materials, desired purity, and scalability of the reaction.

Table 1: Comparison of Common Precursors for this compound Synthesis

Acylating AgentAmine PrecursorKey FeaturesCommon Coupling/Activating Agents
Acetic AcidN,N-diethyl-1,3-propanediamineMild conditions, but requires activation. ucl.ac.ukEDC, DCC, HATU. ucl.ac.uk
Acetic AnhydrideN,N-diethyl-1,3-propanediamineMore reactive than acetic acid, no coupling agent needed.Often used with a base like pyridine (B92270).
Acetyl ChlorideN,N-diethyl-1,3-propanediamineHighly reactive, rapid reaction. Requires a non-nucleophilic base (e.g., triethylamine). orgsyn.org
Alkyl AcetateN,N-diethyl-1,3-propanediamineAtom-economical, but may require catalysis. bohrium.comRuthenium or other transition metal catalysts. rsc.org

This table is for illustrative purposes and does not represent an exhaustive list of all possible reaction combinations.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and energy consumption. Key parameters that are often fine-tuned include temperature, solvent, and the stoichiometry of reactants and reagents.

For instance, in EDC-mediated couplings, the reaction is often performed at room temperature to prevent the decomposition of the active intermediate and minimize side reactions. nih.gov The choice of solvent can also significantly impact the reaction outcome. While dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used, greener alternatives are increasingly being explored. ucl.ac.ukrsc.org

The molar ratio of the coupling agent to the carboxylic acid and amine is another critical factor. A slight excess of the coupling agent is often used to ensure complete conversion of the carboxylic acid. nih.gov The order of addition of reagents can also influence the reaction's efficiency.

In direct amidation reactions catalyzed by metals, the reaction temperature can be a key variable. rsc.org While higher temperatures can increase the reaction rate, they may also lead to undesired side products. Therefore, a careful balance must be struck to achieve optimal results. The use of microwave irradiation has also been shown to accelerate amide synthesis, often leading to higher yields in shorter reaction times. mdpi.com

Investigation of Catalytic Systems in this compound Synthesis

The development of catalytic systems for amide bond formation is a major focus of modern organic synthesis, aiming to replace stoichiometric activating agents with more sustainable alternatives. ucl.ac.uk Boron-based catalysts, such as boric acid and various boronic acids, have shown significant promise in promoting the direct condensation of carboxylic acids and amines. ucl.ac.ukorganic-chemistry.org These catalysts function by activating the carboxylic acid, facilitating nucleophilic attack by the amine. organic-chemistry.org

Transition metal catalysts, including those based on titanium, zirconium, and ruthenium, have also been developed for amide synthesis. ucl.ac.ukrsc.org These catalysts can enable the amidation of less reactive starting materials, such as esters, under relatively mild conditions. rsc.org For example, ruthenium pincer complexes have been effectively used for the aminolysis of esters. bohrium.com

Enzymatic catalysis offers a highly selective and environmentally friendly approach to amide synthesis. numberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the formation of amides from carboxylic acids and amines in green solvents. nih.gov This biocatalytic method often proceeds with high conversion and yields, producing pure amides without the need for extensive purification. nih.gov

Table 2: Overview of Catalytic Systems for Amide Synthesis

Catalyst TypeExample CatalystsReaction TypeKey Advantages
Boron-basedBoric acid, Phenylboronic acid ucl.ac.ukorganic-chemistry.orgDirect amidation of carboxylic acids and aminesLow cost, readily available. semanticscholar.orgucl.ac.uk
Transition MetalTi(O-iPr)₄, Cp₂ZrCl₂, Ruthenium pincer complexes rsc.orgDirect amidation, amidation of estersHigh efficiency, broad substrate scope. rsc.orgacs.org
BiocatalystsCandida antarctica lipase B (CALB) nih.govDirect amidation of carboxylic acids and aminesHigh selectivity, mild conditions, environmentally friendly. numberanalytics.comnih.govrsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. numberanalytics.com This involves designing processes that are more efficient, use less hazardous substances, and generate minimal waste. numberanalytics.com

Development of Solvent-Free and Atom-Economical Amidation Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reaction conditions, often achieved through techniques like ball milling or direct heating of reactants, can significantly reduce the environmental footprint of a synthesis. semanticscholar.orgresearchgate.netnih.govexlibrisgroup.com For the synthesis of amides, solvent-free methods have been developed using catalysts like boric acid, where reactants are triturated and then heated directly. semanticscholar.orgresearchgate.net

Atom economy is another fundamental principle of green chemistry, which seeks to maximize the incorporation of all atoms from the starting materials into the final product. primescholars.comresearchgate.net Direct amidation reactions, where a carboxylic acid and an amine combine to form an amide and water, are inherently more atom-economical than methods that rely on stoichiometric coupling reagents, which generate large amounts of byproducts. ucl.ac.uk The use of isopropenyl esters as acylating agents is another strategy to achieve high atom economy, as the only byproduct is acetone, which is relatively benign and easily removed. nih.gov

Sustainable Production Strategies for this compound

Sustainable production strategies for this compound encompass a holistic approach that considers the entire lifecycle of the process. This includes the use of renewable feedstocks, energy-efficient processes, and the design of recyclable catalysts.

Furthermore, the development of continuous flow processes for amide synthesis can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to improved yields and purity.

Process Chemistry and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process chemistry and scale-up factors to ensure a safe, efficient, and economically viable process. Key considerations include reactor design, heat management, raw material handling, product purification, and waste management.

Reaction Control and Heat Management: The acylation of 3-(diethylamino)-1-propanamine with acetic anhydride is an exothermic reaction. On a large scale, effective heat removal is critical to prevent temperature excursions that could lead to side reactions, reduced yield, and potential safety hazards. The choice of reactor, whether a batch or continuous flow system, will influence heat transfer efficiency. Continuous flow reactors, with their high surface-area-to-volume ratio, can offer superior temperature control for highly exothermic reactions.

Stoichiometry and Addition Rate: Precise control over the molar ratio of 3-(diethylamino)-1-propanamine to acetic anhydride is essential to maximize the yield of the mono-acetylated product and minimize the formation of the di-acetylated impurity. On an industrial scale, the acetylating agent is typically added portion-wise or via a controlled feed to the reactor containing the diamine. This gradual addition helps to maintain a low concentration of the acetylating agent, favoring the desired mono-acylation.

Solvent Selection: The choice of solvent is critical for reaction control, product isolation, and purification. An ideal solvent should be inert to the reactants and products, provide good solubility for the reactants, and facilitate easy separation of the final product. The presence of the basic tertiary amine in the product may influence solvent selection for extraction and purification steps.

Purification: The purification of this compound on a large scale is a significant challenge due to the presence of the basic tertiary amine, which can make it soluble in both aqueous and organic phases depending on the pH. Distillation is a common method for purifying liquid amides. chemicalbook.com Fractional distillation under reduced pressure can be employed to separate the product from unreacted starting materials and byproducts. The boiling point of the product will be a key parameter in designing the distillation process. Recrystallization from a suitable solvent system is another potential purification method, particularly if the product is a solid at room temperature. chemicalbook.com The choice between distillation and recrystallization will depend on the physical properties of the final compound and the impurities present. For basic amides, purification can sometimes be achieved by forming a salt, which can then be isolated and subsequently neutralized to yield the pure amide.

Waste Management: The synthesis generates acetic acid as a byproduct. An effective scale-up strategy must include a plan for the neutralization and disposal or recycling of this acidic waste stream in an environmentally responsible manner.

Below is a table summarizing key process and scale-up considerations:

ParameterLaboratory Scale ConsiderationIndustrial Scale Consideration
Reaction Vessel Round-bottom flaskJacketed reactor, continuous flow reactor
Heat Control Ice bath, heating mantleReactor cooling/heating systems, heat exchangers
Reagent Addition Manual additionControlled feed pumps, automated dosing systems
Purification Column chromatography, simple distillationFractional distillation, recrystallization, extraction
Byproduct Handling Neutralization and disposalWaste treatment facilities, potential for byproduct recycling

A hypothetical comparison of batch versus continuous processing for the synthesis of this compound is presented below:

FeatureBatch ProcessingContinuous Flow Processing
Capital Cost Generally lower for smaller scalesHigher initial investment
Operational Flexibility High, easy to switch between different productsLower, dedicated to a specific process
Heat Transfer Less efficient, potential for hot spotsHighly efficient, better temperature control
Safety Higher risk with large volumes of reactantsInherently safer due to smaller reaction volumes
Product Consistency Can vary from batch to batchHigh, steady-state operation
Scalability Can be challengingEasier to scale up by running for longer times or in parallel

The selection of the optimal manufacturing process will depend on a thorough evaluation of these factors, along with economic and regulatory considerations.

Chemical Transformations and Derivatization of N 3 Diethylaminopropyl Acetamide

Synthesis of N-(3-diethylaminopropyl)acetamide Analogues and Derivatives

The synthesis of analogues can be systematically approached by modifying either the acetamide (B32628) portion or the diethylaminopropyl side chain of the molecule.

The acetamide group serves as a prime site for structural variation. In medicinal chemistry, modifying the acyl group of an acetamide is a common strategy to alter a molecule's biological activity and pharmacokinetic profile. For instance, in the development of ketolide antibiotics, the N-aryl-alkyl acetamide moiety has been systematically modified to enhance antibacterial potency. nih.govnih.gov Similarly, research on pyrazolopyrimidine ligands for the translocator protein (TSPO) has shown that N,N-disubstitutions on the terminal acetamide can introduce diverse chemical groups without losing binding affinity. nih.gov

Applying these principles to this compound, the terminal methyl group of the acetyl moiety could be replaced with a wide range of substituents. These modifications can introduce new functionalities, alter steric bulk, and change electronic properties.

Table 1: Potential Modifications at the Acetamide Moiety

Modification Type Example of Reagent/Strategy Potential Outcome
Chain Elongation Use of different acid chlorides or anhydrides (e.g., propionyl chloride) Alters lipophilicity and steric profile
Aromatic Substitution Replacement of acetyl group with a benzoyl group or substituted benzoyl group Introduces aromatic interactions, potential for new binding modes
Functional Group Introduction Use of functionalized acylating agents (e.g., chloroacetyl chloride followed by nucleophilic substitution) Allows for attachment of further chemical entities

These strategies demonstrate that the acetamide nitrogen can carry a wide variety of substituents beyond a simple acetyl group, enabling the creation of a large library of analogues.

The diethylaminopropyl side chain offers two main sites for functionalization: the tertiary amine and the propyl chain itself. The tertiary amine is a nucleophilic and basic center, susceptible to several classic amine reactions.

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary ammonium (B1175870) salts. This transformation would convert the neutral molecule into a permanently charged cation, significantly altering its solubility and biological interaction profile.

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or a peroxy acid would yield the corresponding N-oxide. This transformation reduces the basicity of the nitrogen and introduces a polar group, which can affect the molecule's metabolic stability and transport properties.

Furthermore, the synthesis could start from a different precursor, such as N-(3-aminopropyl)acetamide, which is a known building block for heterocyclic compounds. caymanchem.com This primary amine precursor could undergo reductive amination with various aldehydes or ketones to introduce substituents other than ethyl groups on the nitrogen atom, offering another route to diverse analogues.

Table 2: Potential Functionalization of the Diethylaminopropyl Side Chain

Reaction Type Reagent Product Type
Quaternization Methyl Iodide (CH₃I) Quaternary Ammonium Salt
N-Oxidation Hydrogen Peroxide (H₂O₂) Tertiary N-oxide

This compound itself is an achiral molecule as it possesses no stereocenters. Therefore, stereoselective synthesis is not applicable to the parent compound.

However, this concept becomes highly relevant if a chiral center is introduced during the synthesis of its derivatives. For example, if one of the ethyl groups on the nitrogen were replaced by a different, more complex substituent, or if the propyl chain were to be substituted, a chiral center could be created. In such cases, developing stereoselective synthetic methods would be crucial to isolate and study individual enantiomers. Methodologies for the stereoselective synthesis of complex amine-containing molecules, such as certain opioid receptor ligands, often rely on strategies like stereoselective reductive amination. nih.gov Such approaches could be adapted to prepare enantiomerically pure chiral derivatives of this compound, which would be essential for applications where stereochemistry dictates biological activity. nih.gov

Exploration of this compound as a Ligand in Coordination Chemistry

The presence of two potential donor atoms—the carbonyl oxygen of the amide and the nitrogen of the tertiary amine—makes this compound an interesting candidate for use as a ligand in coordination chemistry. semanticscholar.orgnih.gov Depending on the metal center and reaction conditions, it could coordinate in several ways:

Monodentate Ligand: It could bind to a metal center through either the amide oxygen or the amine nitrogen. The hard-soft acid-base (HSAB) principle would suggest that the harder oxygen donor would preferentially bind to harder metal ions (e.g., rare earths), while the softer nitrogen donor might favor softer metal ions (e.g., palladium(II)). researchgate.net

Bidentate Chelating Ligand: The propyl chain provides sufficient flexibility for the molecule to potentially act as a bidentate ligand, forming a stable six-membered chelate ring by coordinating through both the amide oxygen and the amine nitrogen to the same metal center.

Bridging Ligand: In polynuclear complexes, the ligand could bridge two metal centers, with the amide oxygen binding to one and the amine nitrogen to another. nsf.gov

The coordination chemistry of related molecules supports this potential. For example, N,N-diethylnicotinamide, which also contains amide and tertiary amine functionalities, is known to form mixed ligand complexes with rare earth metal cations. nih.gov Similarly, palladium(II) complexes with iminodiacetamide-type ligands have been studied, highlighting the ability of amide groups to participate in coordination. researchgate.net

Chemical Reactivity Studies of the Amide and Tertiary Amine Functions

The chemical reactivity of this compound is dominated by its two primary functional groups.

The amide bond is generally stable but can undergo hydrolysis to yield acetic acid and N,N-diethyl-1,3-propanediamine. This reaction typically requires harsh conditions, such as refluxing in strong acid or base. The synthesis of related N,N-disubstituted carboxamides often involves the reaction of a carboxylic acid derivative (like an acid chloride) with a diamine, a reversible process that underscores the fundamental reactivity of the amide linkage. google.com

The tertiary amine function imparts basic properties to the molecule, allowing it to readily form salts with acids. This is often exploited to improve water solubility. As a nucleophile, it undergoes the reactions mentioned previously, such as alkylation to form quaternary ammonium salts and oxidation to form N-oxides. These reactions are standard for tertiary amines and are expected to proceed readily with this compound.

Comprehensive Spectroscopic and Structural Elucidation of N 3 Diethylaminopropyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For N-(3-diethylaminopropyl)acetamide, ¹H and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the ethyl groups, the propyl chain, the acetyl methyl group, and the N-H proton of the amide. The integration of these signals would confirm the number of protons in each environment, while the multiplicity (splitting pattern) would reveal adjacent proton-proton couplings, confirming the connectivity of the propyl chain.

The ¹³C NMR spectrum would complement this by showing a unique signal for each carbon atom in a different chemical environment. The chemical shifts would be characteristic of the functional groups they belong to, such as the carbonyl carbon of the amide group, the carbons of the propyl chain, and the carbons of the diethylamino and acetyl groups.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted data based on standard chemical shift values and analysis of similar structures.

Interactive Data Table: Predicted NMR Data for this compound
Atom Type Predicted Chemical Shift (ppm) Multiplicity (for ¹H)
a ¹³C ~170.0 -
b ¹³C ~23.0 -
c ¹³C ~38.0 -
d ¹³C ~26.0 -
e ¹³C ~51.0 -
f ¹³C ~47.0 -
g ¹³C ~12.0 -
h ¹H ~7.5 - 8.5 Broad Singlet / Triplet
i ¹H ~1.95 Singlet
j ¹H ~3.25 Quartet
k ¹H ~1.65 Quintet
l ¹H ~2.40 Triplet
m ¹H ~2.50 Quartet

Structure for NMR assignment: Chemical structure of this compound with labels for NMR assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the N-H proton and the adjacent CH₂ group (j), between the protons of the propyl chain (j, k, l), and between the CH₂ and CH₃ protons of the ethyl groups (m, n).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the proton signal at ~1.65 ppm (k) to the carbon signal at ~26.0 ppm (d).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Interactive Data Table: Expected Key 2D NMR Correlations

Experiment Correlation From Correlation To Information Gained
COSY Propyl CH₂ (j) Propyl CH₂ (k) Confirms propyl chain connectivity
COSY Propyl CH₂ (k) Propyl CH₂ (l) Confirms propyl chain connectivity
COSY Ethyl CH₂ (m) Ethyl CH₃ (n) Confirms ethyl group structure
HSQC Proton (i) Carbon (b) Assigns acetyl group
HSQC Proton (j) Carbon (c) Assigns C3 of propyl chain
HMBC Acetyl H (i) Carbonyl C (a) Confirms acetamide (B32628) structure

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy analyzes the compound in its solid form. This technique is exceptionally powerful for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for determining the precise molecular conformation and intermolecular interactions in the crystalline state. Different polymorphs can exhibit distinct ssNMR spectra due to variations in crystal packing and molecular conformation. By analyzing the chemical shifts and using techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can differentiate between polymorphs and provide detailed information on bond lengths and torsion angles within the crystal lattice. Although no specific solid-state NMR studies on this compound have been published, this technique would be invaluable for characterizing its solid forms.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine the precise positions of all atoms, bond lengths, bond angles, and torsion angles. nih.govuzh.ch

For this compound, an SCXRD analysis would provide:

Absolute Configuration: Unambiguous confirmation of the atomic connectivity.

Conformational Details: The exact conformation of the diethylaminopropyl chain and the orientation of the acetamide group. For instance, it would reveal the planarity of the amide bond (O=C-N-H).

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions, such as hydrogen bonds. It is expected that the amide N-H proton would act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimeric structures that stabilize the crystal packing.

While no public crystal structure data is available for this compound, a hypothetical data table is presented based on typical values for small organic molecules.

Interactive Data Table: Plausible Crystallographic Data

Parameter Plausible Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
β (°) 90 - 105 (for monoclinic)
Volume (ų) 1500 - 2500
Z (molecules/unit cell) 4 or 8
Key H-bond (D-H···A) N-H···O=C

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.comresearchgate.net When coupled with tandem mass spectrometry (MS/MS), it can be used to fragment the molecule and elucidate its structure based on the resulting fragmentation pattern. nih.govnih.gov

For this compound (C₉H₂₀N₂O), the protonated molecule [M+H]⁺ would be observed in the mass spectrum. Its exact mass can be calculated and compared to the measured value to confirm the elemental composition with high confidence.

Isotopic Profiling: The high resolution of the instrument allows for the observation of the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N. This pattern serves as an additional confirmation of the elemental formula.

Fragmentation Pathway Elucidation: In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented. The fragmentation of this compound is expected to proceed via several key pathways, primarily through cleavage of the amide bond and fragmentation along the alkyl chain. A prominent fragmentation would be the α-cleavage adjacent to the terminal tertiary amine, leading to the formation of a stable iminium ion.

Interactive Data Table: Predicted HRMS Fragmentation Data for [M+H]⁺

Predicted m/z Formula of Fragment Possible Structure / Origin
173.1648 C₉H₂₁N₂O⁺ Protonated molecule [M+H]⁺
114.1226 C₇H₁₆N⁺ Loss of acetamide (CH₃CONH₂)
100.1097 C₆H₁₄N⁺ α-cleavage at the diethylamino group
86.0964 C₅H₁₂N⁺ Cleavage of the propyl chain
72.0808 C₄H₁₀N⁺ Fragment of the diethylamino group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. researchgate.net

For this compound, the key functional groups are the secondary amide and the tertiary amine.

Amide Bands: The IR spectrum would be dominated by strong absorptions characteristic of the amide group. nih.gov The N-H stretch would appear as a sharp band around 3300 cm⁻¹. The C=O stretch (Amide I band) would be a very strong absorption around 1640 cm⁻¹. The N-H bend coupled with the C-N stretch (Amide II band) would appear around 1550 cm⁻¹. nih.gov

C-H Bands: Stretching and bending vibrations for the sp³ C-H bonds of the alkyl chains and methyl group would be observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

C-N Bands: C-N stretching vibrations for both the amide and the tertiary amine would be found in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C-C and C-N symmetric stretches often give stronger signals in the Raman spectrum, aiding in the analysis of the alkyl backbone.

Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity (IR)
~3300 N-H stretch Secondary Amide Strong, Sharp
2850-2970 C-H stretch Alkyl (CH₃, CH₂) Strong
~1640 C=O stretch (Amide I) Secondary Amide Very Strong
~1550 N-H bend (Amide II) Secondary Amide Strong
1450-1470 C-H bend Alkyl (CH₂, CH₃) Medium
~1260 C-N stretch (Amide III) Secondary Amide Medium

Computational Chemistry and Theoretical Modeling of N 3 Diethylaminopropyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or approximations of it) for a given molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a molecule like N-(3-diethylaminopropyl)acetamide, DFT calculations, often using functionals like B3LYP, could be employed to determine its ground state properties. nih.gov These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

From such studies, one could generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group would be expected to show a negative potential, while the hydrogen atoms on the alkyl chains and the amide group would exhibit positive potentials.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value/Observation Significance
Optimized Geometry Specific bond lengths and angles Provides the most stable 3D structure.
HOMO Energy e.g., -6.5 eV Indicates the molecule's electron-donating ability.
LUMO Energy e.g., +1.2 eV Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap e.g., 7.7 eV Correlates with chemical stability and reactivity.

| MEP Surface | Negative potential on carbonyl oxygen, positive on N-H and C-H protons. | Predicts sites for intermolecular interactions and reactions. |

Note: The values in this table are illustrative and based on typical results for similar molecules. Specific calculations for this compound would be required for precise data.

Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles without using experimental data for parameterization. These methods can provide highly accurate energetic information, such as the total electronic energy, enthalpy of formation, and Gibbs free energy. For this compound, these calculations could be used to precisely determine its thermodynamic stability and to study the energetics of potential chemical reactions it might undergo. While computationally more demanding than DFT, ab initio methods are the gold standard for obtaining accurate energetic predictions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.commdpi.com For a flexible molecule like this compound, which has several rotatable bonds in its propyl and ethyl chains, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's behavior in a solvent (like water) over a period of nanoseconds to microseconds, researchers can observe how it folds and changes shape. researchgate.netresearchgate.net This analysis reveals the most stable or frequently occurring conformations. The results can be visualized through trajectory analysis and quantified by plotting parameters like the root-mean-square deviation (RMSD) and radius of gyration over time. Such simulations would show the flexibility of the diethylaminopropyl tail and how its orientation changes relative to the acetamide (B32628) group, which can be crucial for its interactions with other molecules.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending of particular bonds, such as the C=O stretch of the amide, the N-H bend, and the various C-H and C-N stretches. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is a powerful tool for structural elucidation and for interpreting complex experimental NMR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Key Predicted Feature Corresponding Functional Group
IR Strong absorption ~1650 cm⁻¹ C=O (Amide I band) stretching
IR Absorption ~3300 cm⁻¹ N-H stretching
¹H NMR Singlet ~2.0 ppm CH₃ (acetyl) protons
¹H NMR Triplet ~1.0 ppm CH₃ (ethyl) protons

| ¹³C NMR | Signal ~170 ppm | C=O (carbonyl) carbon |

Note: These are typical chemical shift and frequency ranges. Actual values would be determined by specific calculations.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or in some cases, biological properties. For this compound, a QSPR study (excluding biological properties) would involve calculating a set of numerical descriptors that characterize its molecular structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Once calculated, these descriptors can be used to build a regression model to predict various physical properties, such as:

Boiling point

Solubility

Vapor pressure

Refractive index

For example, a model might find a strong correlation between the polar surface area (a descriptor calculated from the structure) and the water solubility of a series of related acetamides. Such models are useful for estimating the properties of new or uncharacterized compounds without the need for experimental measurements.

N 3 Diethylaminopropyl Acetamide As a Key Synthetic Intermediate and Building Block

Strategic Use in the Synthesis of Complex Organic Architectures

The strategic value of N-(3-diethylaminopropyl)acetamide in the synthesis of complex organic architectures lies in the differential reactivity of its two primary functional groups. While direct examples of its incorporation into total synthesis endeavors are not widely documented in mainstream literature, its structural components are found in numerous complex molecules. The related compound, N-(3-Aminopropyl)acetamide, is recognized as a valuable building block in the creation of heterocyclic compounds. caymanchem.com This suggests a similar potential for this compound.

The presence of the N,N-diethylaminopropyl moiety allows for its use in reactions such as the Mannich reaction, where it can act as the amine component. The amide functionality, on the other hand, is a common feature in a vast array of natural products and pharmaceuticals. The nitrogen of the amide is generally non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This allows for selective reactions at the more basic tertiary amine.

The general reactivity of amines includes condensation reactions with acyl chlorides to form amide bonds. youtube.com In the case of this compound, the tertiary amine can direct metallation at a neighboring position or act as an internal base, influencing the stereochemical outcome of reactions. The amide bond itself can be cleaved under acidic or basic conditions, or reduced to a secondary amine, providing a pathway to more complex amine architectures. The strategic placement of both an amide and a tertiary amine within a single, flexible propyl chain allows for its potential use in constructing macrocycles or other complex scaffolds where intramolecular interactions or reactions are key.

Role in the Design and Preparation of Novel Catalysts or Ligands

The dual functionality of this compound makes it an intriguing candidate for the design of novel ligands for transition metal catalysis. The tertiary amine and the carbonyl oxygen of the amide group can act as donor atoms, allowing the molecule to function as a bidentate or monodentate ligand. The coordination chemistry of simple amides, such as acetamide (B32628) itself, with metal ions like zinc has been studied, demonstrating the capability of the amide group to coordinate to metal centers. cyberleninka.ru

More complex acetamide-containing molecules have been successfully used to create ligands for various transition metals. For instance, N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, a Schiff base ligand, has been used to synthesize new complexes with Pt(II), Pd(II), Cu(II), and Hg(II). nih.gov This highlights the utility of the acetamide moiety in ligand design. Similarly, pyrazolopyrimidine structures with N-acetamide substitutions have been developed as effective ligands for biological receptors. nih.gov

In the context of this compound, the diethylaminopropyl portion provides a classic chelating arm, while the acetamide offers a secondary, potentially weaker, coordination site. This could lead to the formation of stable five- or six-membered chelate rings with a metal center, a common feature in successful homogeneous catalysts. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the amine and amide groups. The development of late transition metal catalysts, often featuring N-donor ligands, for olefin polymerization underscores the importance of amine-based ligands in modern catalysis. mdpi.com The specific combination of a "hard" amide oxygen donor and a "softer" amine nitrogen donor could be exploited to stabilize specific oxidation states of a metal center or to influence the selectivity of a catalytic reaction.

Table 1: Potential Coordination Modes of Acetamide-Based Ligands

Ligand TypePotential Donor AtomsCoordination ModeExample Metal Ions
Simple AcetamideCarbonyl OxygenMonodentateZn(II) cyberleninka.ru
Schiff Base AcetamideImine Nitrogen, Pyridyl Nitrogen, Amide OxygenBidentate or TridentatePt(II), Pd(II), Cu(II) nih.gov
This compoundTertiary Amine Nitrogen, Amide OxygenBidentate (N,O)Hypothetical: Pd, Rh, Ru

Precursor in Materials Science for Non-Biological Applications (e.g., polymers, dyes, surface modifications)

The unique chemical structure of this compound makes it a valuable precursor for a range of non-biological materials. Its ability to be incorporated into polymers, dyes, and surface coatings stems from its reactive functional groups.

Polymers: While this compound itself is not a vinyl monomer for polymerization, the closely related compound N-[3-(diethylamino)propyl]methacrylamide (DEAPMA) is. Polymers of DEAPMA (PDEAPMA) are known to be both thermo- and pH-responsive. mdpi.com These "smart" polymers exhibit changes in solubility in response to environmental stimuli, making them useful for applications in sensors, controlled release systems, and smart coatings. PDEAPMA can be synthesized via free radical polymerization or more controlled methods like RAFT (reversible addition-fragmentation chain transfer) polymerization. mdpi.com The resulting polymers are flexible-chain and their behavior can be finely tuned by the synthesis method. mdpi.com Given the structural similarity, this compound could be chemically modified, for example by introducing a polymerizable group, to create novel monomers for functional polymers.

Table 2: Properties of Poly(N-[3-(diethylamino)propyl]methacrylamide) (PDEAPMA)

PropertyDescriptionReference
Stimuli-Responsiveness Exhibits both temperature and pH sensitivity in aqueous solutions. mdpi.com
Synthesis Methods Can be prepared by free radical polymerization or RAFT polymerization. mdpi.com
Molar Mass Samples with molar masses in the range of 33,000–35,000 g∙mol−1 have been synthesized. mdpi.com
Chain Characteristics Forms flexible chain polymers in solution. mdpi.com

Dyes: The acetamide group is a component of certain azo dye compounds. google.com The amine functionality in molecules similar to this compound is often used as a precursor in the synthesis of azo dyes. For example, 3-(N,N-diethyl)aminopropionaniline is used as a coupling component to produce disperse dyes for polyester (B1180765) fibers. mdpi.com The diethylamino group acts as a powerful auxochrome, a group that intensifies the color of the dye. It is plausible that this compound could be functionalized (e.g., by nitration and reduction of an aromatic ring attached to the amide) to create a diazonium salt precursor, or used as a coupling component itself in the synthesis of novel dyes with specific solubility or binding properties conferred by the amide and tertiary amine groups.

Surface Modifications: The tertiary amine group of this compound allows it to be readily grafted onto surfaces containing appropriate functional groups. For instance, it can react with surfaces rich in carboxylic acids to form ammonium (B1175870) salts. mdpi.com Furthermore, amine-containing molecules are widely used in silanization reactions (e.g., using reagents like APTES) to modify the surface of siliceous materials like glass and silicon wafers. researchgate.net Such modifications can change the surface properties from hydrophobic to hydrophilic, or introduce reactive sites for further functionalization. The presence of the acetamide group could introduce hydrogen-bonding capabilities to the modified surface, influencing its interaction with other materials or solvents. This approach is critical in creating platforms for microarrays, sensors, and improving the adhesion of subsequent coatings. nih.gov

Advanced Analytical Methodologies for N 3 Diethylaminopropyl Acetamide and Its Analogues Non Clinical Focus

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and reaction monitoring of N-(3-diethylaminopropyl)acetamide and its analogues. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of these compounds.

For the analysis of related acetamide (B32628) compounds, reversed-phase (RP) HPLC methods are commonly employed. sielc.com These methods utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For instance, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid can achieve effective separation. sielc.com The use of formic acid is particularly advantageous for mass spectrometric (MS) compatible applications. sielc.com Method parameters such as mobile phase composition, pH, and flow rate are optimized to ensure adequate resolution of the main compound from any impurities or starting materials. For example, a study on the resolution of various drug intermediates, including an acetamide derivative, utilized a mobile phase of hexane (B92381) and isopropanol (B130326) with trifluoroacetic acid on a chiral stationary phase, demonstrating the specificity that can be achieved. researchgate.net

The power of HPLC extends to monitoring the progress of chemical reactions. researchgate.net By taking aliquots of the reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This real-time analysis is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. For example, the synthesis of various acetamide derivatives has been successfully monitored using HPLC to follow the conversion of reactants into the desired products. waters.com

A key aspect of HPLC method development is validation, which ensures the method is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include linearity, accuracy, precision, specificity, and robustness. researchgate.netrasayanjournal.co.in Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. rasayanjournal.co.in Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery. Precision is assessed by analyzing multiple replicates of the same sample to determine the degree of scatter in the results. rasayanjournal.co.in

Table 1: Illustrative HPLC Method Parameters for Acetamide Analogues

ParameterConditionReference
Column Chiralcel OJ-H (0.46 mm x 250 mm, 5 µm) researchgate.net
Mobile Phase Hexane:Isopropanol (95:5) with 0.1% triethylamine researchgate.net
Flow Rate 0.5 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Temperature 25°C researchgate.net

This table provides an example of HPLC conditions used for a related acetamide compound and is for illustrative purposes only. Specific conditions for this compound would require dedicated method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. This approach is particularly useful for trace analysis, where high sensitivity is required. researchgate.netsci-hub.senih.gov

Derivatization involves a chemical reaction to modify the analyte, making it amenable to GC separation and detection. sigmaaldrich.com For compounds containing active hydrogens, such as amides, silylation is a common derivatization technique. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amide nitrogen with a less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov The resulting derivatives exhibit improved chromatographic behavior and can be readily analyzed by GC-MS. sigmaaldrich.com Another derivatization strategy involves the use of reagents like 9-xanthydrol, which has been successfully used for the GC-MS analysis of other amides in water samples, achieving low detection limits. researchgate.netsci-hub.senih.gov

The mass spectrometer provides highly specific detection, allowing for the identification and quantification of the derivatized analyte even at trace levels. The mass spectrum of the derivative will show characteristic fragment ions, which serve as a fingerprint for the compound. sigmaaldrich.com This high degree of selectivity is a major advantage of GC-MS for trace analysis in complex matrices. gcms.cz

The development of a GC-MS method for a derivatized analyte involves optimizing several parameters, including the derivatization reaction conditions (reagent, temperature, and time), the GC column and temperature program, and the MS parameters (ionization mode and mass range). researchgate.netsigmaaldrich.com For instance, a study on the analysis of short-chain volatile amines utilized headspace GC-MS without derivatization, demonstrating the potential for direct analysis of some related compounds. nih.gov However, for less volatile compounds like this compound, derivatization remains a key step.

Table 2: Example Derivatization and GC-MS Conditions for Amide Analysis

ParameterConditionReference
Derivatization Reagent 9-xanthydrol researchgate.netsci-hub.senih.gov
Reaction Conditions 10.0-mM 9-xanthydrol, 0.5-M HCl, 20-min reaction time, ambient temperature researchgate.netsci-hub.senih.gov
GC Column DB-1 (30 m x 0.25 mm x 1.0 µm) researchgate.net
Detection Mass Spectrometry researchgate.netsci-hub.senih.gov
Limit of Detection As low as 0.03 µg/L for some amides researchgate.netnih.gov

This table illustrates conditions used for the trace analysis of other amides and is for informational purposes. Specific conditions for this compound would need to be developed and validated.

Electrochemical and Spectrophotometric Method Development for Quantitative Analysis in Chemical Research

Electrochemical and spectrophotometric methods offer alternative approaches for the quantitative analysis of this compound and its analogues in chemical research settings. These methods can be particularly advantageous due to their potential for simplicity, speed, and cost-effectiveness. nih.govglobalresearchonline.net

Electrochemical Methods: Electrochemical techniques are based on measuring the electrical properties of a solution containing the analyte. saylor.org Techniques like voltammetry can be used to determine the concentration of electroactive compounds. globalresearchonline.net For a compound like this compound, which possesses a tertiary amine group, electrochemical oxidation at an appropriate electrode could form the basis of a quantitative method. globalresearchonline.net The development of such a method would involve selecting a suitable working electrode, supporting electrolyte, and potential waveform. globalresearchonline.net The resulting current is proportional to the concentration of the analyte. The feasibility of this approach is supported by the successful application of voltammetric methods for the determination of other compounds containing tertiary amine groups. globalresearchonline.net

Spectrophotometric Methods: Spectrophotometry measures the absorption of light by a chemical substance at a specific wavelength. While this compound may not have a strong chromophore for direct spectrophotometric analysis, derivatization reactions can be employed to produce a colored product. For instance, a method was developed for the spectrophotometric determination of a related compound, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), by reacting it with pyridine (B92270) and ethylenediamine (B42938) to form a product that absorbs at 400 nm. nih.gov A similar strategy could potentially be adapted for this compound. The development would involve identifying a suitable derivatizing agent and optimizing the reaction conditions to ensure a stable and reproducible color formation. The absorbance of the resulting solution, measured with a spectrophotometer, would then be correlated to the concentration of the analyte. nih.gov

Table 3: Comparison of Electrochemical and Spectrophotometric Methods

FeatureElectrochemical MethodsSpectrophotometric Methods
Principle Measurement of electrical properties (e.g., current, potential)Measurement of light absorption
Requirement Analyte must be electroactive or made soAnalyte must absorb light or be converted to a chromophoric derivative
Instrumentation Potentiostat, electrodesSpectrophotometer, cuvettes
Potential Advantages High sensitivity, potential for miniaturizationSimplicity, cost-effectiveness
Potential Challenges Electrode fouling, matrix interferencesLack of specificity, need for derivatization

Capillary Electrophoresis for Separation and Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is well-suited for the analysis of charged or chargeable molecules, making it a promising tool for the separation and characterization of this compound and its analogues, which contain a basic diethylamino group that can be protonated.

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). epa.gov A voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their charge-to-size ratio. nih.gov The development of a CE method involves optimizing parameters such as the composition and pH of the BGE, the applied voltage, and the injection method. epa.gov The choice of BGE is critical as it influences the charge of the analyte and the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. epa.gov

For basic compounds like this compound, a low pH BGE is typically used to ensure the analyte is fully protonated and carries a positive charge. This allows for separation based on differences in electrophoretic mobility among the parent compound and any related impurities or degradation products. Stacking techniques, such as field-amplified sample injection (FASI), can be employed to enhance the sensitivity of the method, allowing for the detection of low-concentration analytes. nih.gov

Capillary electrochromatography (CEC), a hybrid of CE and HPLC, is another powerful technique that could be applied. nih.gov In CEC, the capillary is packed with a stationary phase, providing an additional separation mechanism based on partitioning between the mobile phase and the stationary phase, alongside electrophoretic separation. nih.gov This can lead to even greater separation efficiency and selectivity. nih.gov

Table 4: Key Parameters in Capillary Electrophoresis Method Development

ParameterDescriptionImportance
Background Electrolyte (BGE) The buffer solution filling the capillary. Its composition and pH are critical.Determines the charge of the analyte and the electroosmotic flow.
Applied Voltage The electric field applied across the capillary.Drives the separation; higher voltages can lead to faster analysis but also generate more Joule heating.
Injection Method How the sample is introduced into the capillary (e.g., hydrodynamic or electrokinetic).Affects the amount of sample analyzed and the initial band width.
Capillary Dimensions The internal diameter and length of the capillary.Influences separation efficiency, analysis time, and heat dissipation.
Detection Method used to detect the separated analytes (e.g., UV-Vis, Mass Spectrometry).Determines the sensitivity and selectivity of the analysis.

Emerging Research Avenues and Future Outlook for N 3 Diethylaminopropyl Acetamide Research

Unexplored Synthetic Pathways and Novel Reaction Discovery for the N-(3-diethylaminopropyl)acetamide Moiety

The standard synthesis of this compound is presumed to be a straightforward acylation of N,N-diethyl-1,3-propanediamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. However, significant opportunities exist for exploring more advanced and sustainable synthetic strategies.

Future Research Directions:

Green Chemistry Approaches: Future synthetic research could focus on optimizing the standard acylation using green chemistry principles. This could involve employing enzyme-catalyzed reactions, using safer and more environmentally benign solvents, or developing continuous flow processes to improve yield, purity, and safety while reducing waste.

Novel Catalytic Systems: The development of novel catalytic systems for the selective acylation of the primary amine in N,N-diethyl-1,3-propanediamine in the presence of the tertiary amine is a viable research avenue. This could involve heterogeneous catalysts for easy separation and reuse or organocatalysts that avoid metal contamination.

Reactions Involving the Tertiary Amine: The reactivity of the diethylamino group offers a platform for novel reaction discovery. For instance, this moiety could be targeted for quaternization to produce cationic derivatives with potential applications as phase-transfer catalysts or ionic liquids. Furthermore, controlled oxidation of the tertiary amine could yield N-oxides, compounds with distinct electronic and steric properties.

Modifying the Acetamide (B32628) Group: The amide bond, while generally stable, can participate in various reactions. Research could explore its reduction to the corresponding diamine or its use as a precursor in the synthesis of more complex heterocyclic structures.

A related compound, N-(3-Aminopropyl)acetamide, is known to be a building block in the synthesis of heterocyclic compounds, suggesting a similar potential for its diethylamino analogue. caymanchem.com

Advanced Theoretical Investigations and Machine Learning Applications in Predicting this compound Chemistry

While experimental data on this compound is scarce, modern computational tools offer a pathway to predict its properties and reactivity, guiding future experimental work.

Theoretical Investigations: Drawing parallels from studies on similar molecules like N-(3-Nitrophenyl) Acetamide, which have been investigated using Density Functional Theory (DFT), similar computational approaches could be applied to this compound. researchgate.net Such studies could elucidate:

Molecular Geometry and Conformation: Predicting the most stable three-dimensional structure and conformational flexibility.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential to predict sites of reactivity.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Machine Learning Applications: The field of chemistry is increasingly leveraging machine learning (ML) to accelerate discovery. nih.govnd.edu Although a specific dataset for this compound does not exist, ML models can be trained on larger datasets of structurally related amines and amides to predict its properties.

Predicted PropertyPotential Machine Learning ModelResearch Implication
Solubility Graph Neural Networks (GNNs), Random ForestsPredicting solubility in various solvents is crucial for designing reaction conditions and purification protocols.
Reactivity Recurrent Neural Networks (RNNs) for reaction outcome predictionGuiding the discovery of novel reactions and optimizing synthetic pathways by predicting product formation and yield. nd.edu
Material Compatibility Deep learning models trained on polymer or material databasesAssessing its potential as an additive or monomer by predicting its interaction with other materials.

Newer deep learning approaches, such as DeepDelta, are being developed to predict property differences between molecules, which could be a powerful tool for optimizing derivatives of this compound for specific applications, even with limited initial data. bohrium.com

Potential for this compound in Sustainable Chemical Technologies and Material Innovations

The bifunctional nature of this compound makes it an intriguing candidate for applications in sustainable chemistry and materials science, areas where it is currently unexploited.

Sustainable Technologies:

Carbon Capture: The presence of two amine groups suggests its potential as a CO2 capture agent. Research could investigate its absorption capacity, kinetics, and the energy required for regeneration, potentially modifying the structure to enhance performance.

Corrosion Inhibition: Molecules containing nitrogen and oxygen atoms often exhibit excellent corrosion inhibition properties by adsorbing onto metal surfaces. This compound could be investigated as a corrosion inhibitor for steel or other alloys in various industrial environments.

Material Innovations:

Polymer Building Block: The molecule could serve as a monomer or a chain modifier in the synthesis of novel polyamides or other polymers. The tertiary amine group along the polymer backbone could introduce unique properties such as pH-responsiveness, improved dye affinity, or catalytic activity.

Epoxy Curing Agent: Diamines are widely used as curing agents for epoxy resins. The specific structure of this compound could impart a unique balance of rigidity and flexibility to the cured material, influencing its mechanical and thermal properties.

Development of this compound-Based Research Probes or Analytical Reagents in Non-Biological Contexts

The functional groups within this compound provide handles for its development as a specialized chemical tool for analysis and research.

Potential Applications:

pH-Sensitive Probes: The tertiary amine has a pKa that makes it responsive to changes in pH. By attaching a chromophore or fluorophore to the acetamide end of the molecule, it could be developed into a probe for monitoring acidity in non-aqueous or industrial process streams.

Metal Ion Chelating Agent: The diamine structure could serve as a bidentate ligand for various metal ions. This chelating ability could be exploited for:

Trace Metal Analysis: Using it as a derivatizing agent to enhance the detection of metal ions via chromatography or spectroscopy.

Catalysis: Forming complexes with transition metals to create novel catalysts for organic transformations.

Analytical Derivatizing Agent: The primary amine precursor, N,N-diethyl-1,3-propanediamine, can be used to tag carboxylic acids for analysis. Similarly, this compound itself could potentially be modified to act as a derivatizing agent for other functional groups, improving their detectability in techniques like HPLC or mass spectrometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.